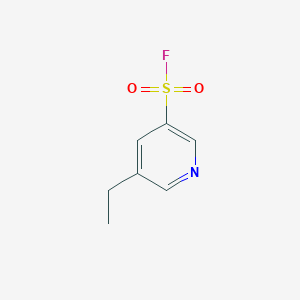

5-Ethylpyridine-3-sulfonyl fluoride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

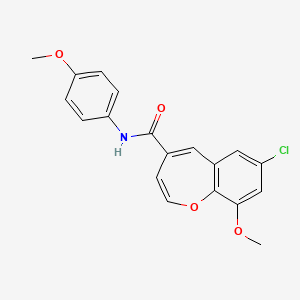

Descripción general

Descripción

5-Ethylpyridine-3-sulfonyl fluoride is a chemical compound with the CAS Number: 2137620-06-3 . It has a molecular weight of 189.21 . The IUPAC name for this compound is this compound . It is typically stored at a temperature of 4 degrees Celsius . The compound is usually in the form of a powder .

Synthesis Analysis

Fluorosulfonyl radicals have emerged as a concise and efficient approach for producing sulfonyl fluorides . Fluoroalkylation reactions, which involve the transfer of a fluoroalkyl group to a substrate, are a straightforward and efficient method for the synthesis of organofluorine compounds . In these reactions, fluorine substitution can dramatically influence the chemical outcome .Molecular Structure Analysis

The InChI code for this compound is 1S/C7H8FNO2S/c1-2-6-3-7 (5-9-4-6)12 (8,10)11/h3-5H,2H2,1H3 . This code provides a specific textual identifier for the compound’s molecular structure.Chemical Reactions Analysis

Sulfonyl fluorides have found widespread applications in organic synthesis, chemical biology, drug discovery, and materials science . Direct fluorosulfonylation with fluorosulfonyl radicals has emerged as a concise and efficient approach for producing sulfonyl fluorides .Physical and Chemical Properties Analysis

This compound is a powder with a molecular weight of 189.21 . It is typically stored at a temperature of 4 degrees Celsius .Aplicaciones Científicas De Investigación

Radiolabeling and Imaging Agents

One notable application of related fluoropyridine-based compounds is in the development of radiopharmaceuticals. For instance, a study describes the design, synthesis, and radiosynthesis of a new fluoropyridine-based maleimide reagent for the prosthetic labeling of peptides and proteins. This compound, designed for positron emission tomography (PET) imaging, demonstrates efficient conjugation with peptides and proteins, offering a promising tool for developing peptide- and protein-based radiopharmaceuticals for PET imaging (de Bruin et al., 2005).

Synthetic Applications

Sulfonyl fluorides, including variants derived from pyridine structures, are valuable synthetic motifs utilized in a variety of applications. They serve as key intermediates in sulfur(VI) fluoride exchange-based “click chemistry,” highlighting their importance in synthetic chemistry. A mild and environmentally benign electrochemical approach to prepare sulfonyl fluorides demonstrates the broad applicability and efficiency of these compounds in synthesizing diverse functional groups (Laudadio et al., 2019).

Chemical Biology and Molecular Pharmacology

The invention of a facile approach for the synthesis of aliphatic sulfonyl fluorides via visible-light-mediated decarboxylative fluorosulfonylethylation expands the toolkit for chemical biology and molecular pharmacology. This method, applicable to a wide range of carboxylic acids, enables the rapid construction of sulfonyl fluoride compound libraries, showcasing the importance of sulfonyl fluoride compounds in developing probes and agents for biological studies (Xu et al., 2019).

Environmental Applications

Studies on the destruction of perfluorinated compounds (PFCs) like perfluorooctane sulfonate (PFOS) indicate that mechanochemical methods, involving potassium hydroxide and ball milling, can nearly completely destroy PFOS, transforming it into environmentally benign products. This research underscores the potential of certain sulfonyl fluoride-related techniques in addressing environmental contamination by PFCs (Zhang et al., 2013).

Safety and Hazards

The safety information for 5-Ethylpyridine-3-sulfonyl fluoride includes several hazard statements: H302, H314, H335 . These indicate that the compound is harmful if swallowed, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Mecanismo De Acción

Mode of Action

Sulfonyl fluorides, like 5-Ethylpyridine-3-sulfonyl fluoride, act as electrophiles and can form covalent bonds with nucleophilic amino acid residues in proteins

Biochemical Pathways

In general, the modification of proteins by sulfonyl fluorides can affect various biochemical pathways depending on the specific proteins that are targeted .

Result of Action

In general, the modification of proteins by sulfonyl fluorides can lead to changes in protein function, which can have various cellular effects .

Propiedades

IUPAC Name |

5-ethylpyridine-3-sulfonyl fluoride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8FNO2S/c1-2-6-3-7(5-9-4-6)12(8,10)11/h3-5H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGIOAVOSXGCZII-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=CN=C1)S(=O)(=O)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8FNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[3-(2,6-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2696669.png)

![4-fluoro-N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2696672.png)

![2-(7-(tert-butyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2696678.png)